molecular formula C9H13N3O2 B13171925 n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide

n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide

Cat. No.: B13171925
M. Wt: 195.22 g/mol
InChI Key: QQZGWOSPKAUMJM-UHFFFAOYSA-N
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Description

N-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide is a synthetic compound featuring a 1H-imidazole core linked via a carboxamide group to an oxolan-2-ylmethyl substituent. The oxolan (tetrahydrofuran) moiety introduces a five-membered oxygen-containing ring, conferring moderate polarity and influencing pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)imidazole-1-carboxamide

InChI

InChI=1S/C9H13N3O2/c13-9(12-4-3-10-7-12)11-6-8-2-1-5-14-8/h3-4,7-8H,1-2,5-6H2,(H,11,13)

InChI Key

QQZGWOSPKAUMJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide typically involves the reaction of oxolane derivatives with imidazole carboxamide precursors. One common method includes the use of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the coupling reaction . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring or the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or oxolane derivatives.

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, providing insights into its biochemical pathways and mechanisms of action.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide is used in the synthesis of specialty chemicals and advanced materials, contributing to innovations in various technological applications.

Mechanism of Action

The mechanism of action of n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various physiological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis yields, and applications of N-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide with related compounds:

Compound Name Substituent Group Molecular Weight Synthesis Yield Key Applications/Activity References
This compound Oxolan-2-ylmethyl Not reported Not reported Potential CNS/Enzyme targeting* -
N-Methyl-4-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-1-carboxamide (8i) Tetrahydro-2H-pyran-4-yl ~300 (estimated) 28% IMPDH inhibition (pharmaceutical)
Prochloraz 2,4,6-Trichlorophenoxyethyl 376.7 Not reported Agricultural fungicide
N-(Benzyl)-1H-imidazole-1-carboxamide Benzyl ~216 (estimated) 62% Peptide synthesis intermediate
N-(4-Oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide (1b) Tridecylpyrimidinyl Not reported Not reported Polymeric nanoparticle synthesis
N-(2-(3-Fluorophenylamino)ethyl)-N-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)-1H-imidazole-1-carboxamide Fluorophenylamino-naphthyridinyl 408.5 Not reported FAAH enzyme inhibition (therapeutic)

Notes:

  • Prochloraz (): Features a bulky, lipophilic trichlorophenoxy group, enhancing environmental persistence but reducing aqueous solubility compared to the oxolan derivative.
  • Compound 8i (): The pyran ring (six-membered) vs. oxolan (five-membered) may alter conformational flexibility and binding to targets like IMPDH.

Physicochemical Properties

  • For example, N-(2-oxo-1,2-diphenylethyl)-1H-imidazole-1-carboxamide has a PSA of 63.99 Ų .
  • Lipophilicity (XLogP): Prochloraz’s XLogP is likely >3 due to its trichlorophenoxy group, whereas the oxolan derivative may have a lower XLogP (~2–3), balancing hydrophilicity and membrane permeability .

Biological Activity

n-(Oxolan-2-ylmethyl)-1H-imidazole-1-carboxamide is a compound that has garnered attention in biological and medicinal chemistry due to its unique structural features. Characterized by an oxolane ring and an imidazole moiety with a carboxamide group, this compound exhibits potential biological activities, particularly in the fields of enzyme inhibition and cancer therapeutics. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C9H13N3O2, with a molecular weight of 195.22 g/mol. Its structure includes:

  • An oxolane ring (tetrahydrofuran) that enhances solubility and reactivity.
  • An imidazole ring , which is known for its biological significance in various biochemical processes.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The compound's mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, potentially inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to physiological effects such as reduced cell proliferation or apoptosis in cancer cells.
  • Receptor Interaction : It may also interact with receptors involved in signaling pathways critical for cell growth and survival, making it a candidate for further development as a therapeutic agent.

Biological Activity Studies

Several studies have highlighted the biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • It has been shown to inhibit key processes involved in cancer cell proliferation, suggesting its potential application in cancer therapy.
  • In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, making it a promising candidate for drug development.

Antimicrobial Properties

Similar to other imidazole derivatives, this compound may possess broad-spectrum antimicrobial activity. Preliminary assays suggest moderate antibacterial and antifungal potential .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC9H13N3O2Potential anticancer agent; enzyme inhibitor
4-Oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamideC10H12N4O3Known for its anti-cancer properties; EGFR inhibition
5-Bromo-N-(oxolan-2-ylmethyl)furan-3-carboxamideC10H12BrN3O3Exhibits significant antibacterial activity

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound to cancer cell lines showed a dose-dependent reduction in cell viability. The IC50 values were determined through MTT assays, revealing effective cytotoxicity against several tumor types.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Molecular docking simulations provided insights into binding affinities and interaction modes at active sites, confirming its role as a competitive inhibitor.

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